molecular formula C19H15NOS B11355151 1-phenyl-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one

1-phenyl-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11355151
M. Wt: 305.4 g/mol
InChI Key: NOAAQJRGNCBIJW-UHFFFAOYSA-N
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Description

1-Phenyl-3-[(thiophen-2-yl)methyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a phenyl group, a thiophene ring, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-[(thiophen-2-yl)methyl]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a thiophene-containing aldehyde under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as ytterbium(III) triflate to enhance the yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-[(thiophen-2-yl)methyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Phenyl-3-[(thiophen-2-yl)methyl]-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-3-[(thiophen-2-yl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, disrupting signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

    1-Phenyl-2,3-dihydro-1H-indol-2-one: Lacks the thiophene ring, which may result in different biological activities.

    3-[(Thiophen-2-yl)methyl]-2,3-dihydro-1H-indol-2-one: Lacks the phenyl group, affecting its chemical properties.

Uniqueness: 1-Phenyl-3-[(thiophen-2-yl)methyl]-2,3-dihydro-1H-indol-2-one is unique due to the presence of both phenyl and thiophene rings, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C19H15NOS

Molecular Weight

305.4 g/mol

IUPAC Name

1-phenyl-3-(thiophen-2-ylmethyl)-3H-indol-2-one

InChI

InChI=1S/C19H15NOS/c21-19-17(13-15-9-6-12-22-15)16-10-4-5-11-18(16)20(19)14-7-2-1-3-8-14/h1-12,17H,13H2

InChI Key

NOAAQJRGNCBIJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)CC4=CC=CS4

Origin of Product

United States

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